(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine
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Overview
Description
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of an iodine atom, an isopropyl group, a methyl group, and a styryl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropyl-4-methylpyrimidine and iodobenzene.
Iodination: The first step involves the iodination of 2-isopropyl-4-methylpyrimidine using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Styryl Group Introduction: The next step involves the introduction of the styryl group through a Heck reaction. This reaction typically uses palladium catalysts and bases like triethylamine under inert conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the deiodinated pyrimidine derivative.
Substitution: Formation of azido-pyrimidine derivatives.
Scientific Research Applications
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-isopropyl-4-methylpyrimidine: Lacks the styryl group.
2-Isopropyl-4-methyl-6-styrylpyrimidine: Lacks the iodine atom.
5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine: Contains a bromine atom instead of iodine.
Uniqueness
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine is unique due to the presence of both the iodine atom and the styryl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17IN2 |
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Molecular Weight |
364.22 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17IN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
DHSFWAMZEKEQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)I |
Origin of Product |
United States |
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